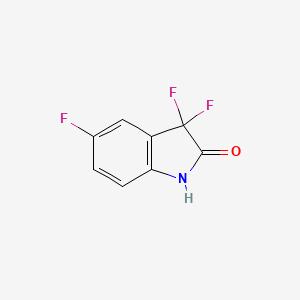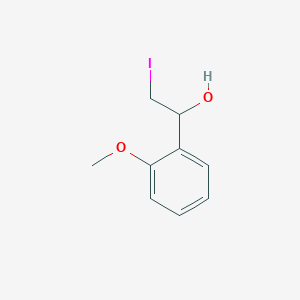![molecular formula C6H9NO B15239480 3-Oxa-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B15239480.png)
3-Oxa-8-azabicyclo[3.2.1]oct-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-8-azabicyclo[321]oct-6-ene is a bicyclic compound that features both an oxygen and a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-8-azabicyclo[3.2.1]oct-6-ene can be achieved through several methods. One common approach involves the use of cyclic azomethine ylides in a 1,3-dipolar cycloaddition reaction. This method typically employs a rhodium (II) complex and a chiral Lewis acid as catalysts to achieve high diastereo- and enantioselectivity .
Another method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate and zinc bromide, allowing for the efficient construction of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxa-8-azabicyclo[3.2.1]oct-6-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The nitrogen and oxygen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Oxa-8-azabicyclo[3.2.1]oct-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-Oxa-8-azabicyclo[3.2.1]oct-6-ene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is similar in structure but lacks the oxygen atom present in 3-Oxa-8-azabicyclo[3.2.1]oct-6-ene.
8-Oxabicyclo[3.2.1]octane: This compound contains an oxygen atom but lacks the nitrogen atom found in this compound.
Uniqueness
The presence of both oxygen and nitrogen atoms in this compound gives it unique chemical properties, making it more versatile in various chemical reactions and applications compared to its analogs.
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
3-oxa-8-azabicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C6H9NO/c1-2-6-4-8-3-5(1)7-6/h1-2,5-7H,3-4H2 |
Clave InChI |
RFVLRUUFWCGWNM-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC(N2)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


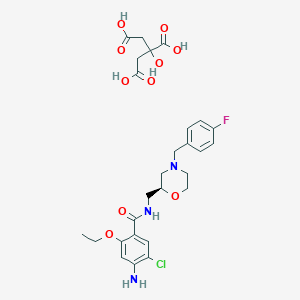
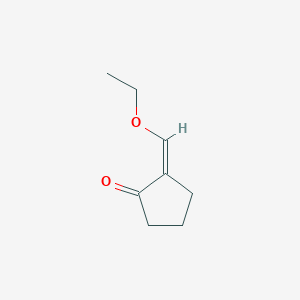
![6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15239404.png)

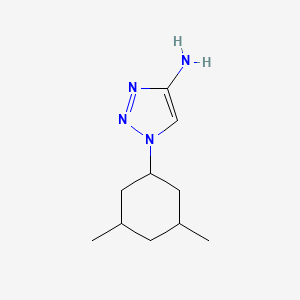
![4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole](/img/structure/B15239415.png)
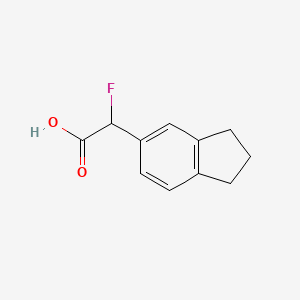
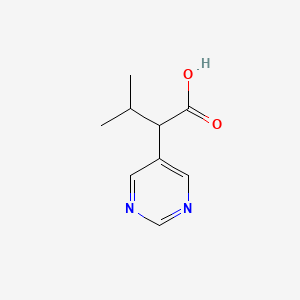
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15239436.png)
![2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15239438.png)
![Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B15239440.png)

